![molecular formula C8H7BrOS B1526518 (5-Bromothiophen-2-yl)(cyclopropyl)methanone CAS No. 1216229-49-0](/img/structure/B1526518.png)
(5-Bromothiophen-2-yl)(cyclopropyl)methanone
Overview
Description
“(5-Bromothiophen-2-yl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1216229-49-0 . It has a molecular weight of 231.11 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “(5-Bromothiophen-2-yl)(cyclopropyl)methanone” is C8H7BrOS. The molecular weight is 231.11 g/mol .Physical And Chemical Properties Analysis
“(5-Bromothiophen-2-yl)(cyclopropyl)methanone” is a powder . It has a molecular weight of 231.11 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Organic Synthesis Intermediate
This compound can act as an intermediate in organic synthesis, particularly in the production of other complex molecules. Its bromine and thiophene components make it a valuable building block for constructing various chemical structures .
Halogen Dance Reactions
Bromothiophenes are known to participate in halogen dance reactions, a type of chemical transformation used by synthetic chemists to build substituted heterocyclic target molecules .
Semiconductor Material for Solar Cells
Derivatives of bromothiophenes, such as those involving DPP cores, are used in creating organic semiconductor materials for solar cells .
Gas Sensing
The compound’s derivatives are also applicable in gas sensing technologies, which are crucial for environmental monitoring and industrial safety .
Flexible Electronics
The flexibility of bromothiophene derivatives makes them suitable for use in transistors for flexible electronics, an area with growing demand due to the rise of wearable technology .
Synthesis of Oligothiophenes
Bromothiophenes are used in the synthesis of oligothiophenes with well-defined structures, which are important for electronic and optoelectronic applications .
Safety And Hazards
The safety information for “(5-Bromothiophen-2-yl)(cyclopropyl)methanone” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(5-bromothiophen-2-yl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-7-4-3-6(11-7)8(10)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKZIALCHFNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)(cyclopropyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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